![molecular formula C13H21N3O B2903262 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine CAS No. 2189368-15-6](/img/structure/B2903262.png)
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” seems to be related . It has a molecular weight of 258.36 and is an oil at room temperature .
Synthesis Analysis
The synthesis of related compounds often involves processes such as etherification, hydrazonation, cyclization, and reduction .Molecular Structure Analysis
The molecular structure of related compounds can be complex, involving multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and may involve multiple steps .Physical And Chemical Properties Analysis
The related compound “tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is an oil at room temperature . It has a molecular weight of 258.36 .Wirkmechanismus
The mechanism of action of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific proteins and enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In the brain, this compound has been shown to increase the levels of acetylcholine and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine is its ability to selectively target specific proteins and enzymes in the body. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine. One area of research is the development of new derivatives of this compound that have improved solubility and bioavailability. Another area of research is the identification of new therapeutic targets for this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine involves the reaction of 3,6-dibromo-1,2,4,5-tetrazine with tert-butylamine and piperidine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine has been extensively studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease. In these studies, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress in the brain.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-tert-butyl-6-piperidin-4-yloxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(16-15-11)17-10-6-8-14-9-7-10/h4-5,10,14H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXOPALOXWAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.